MC4171

KAT8 inhibition Lysine acetyltransferase Histone acetylation

MC4171 is the first and only selective KAT8 inhibitor validated across KATs (KAT2A,5,6A,6B,7) and KDACs (KDAC1–3,6,8), ensuring unambiguous target validation. SPR Kd=2.04µM & CETSA-verified engagement provide the strongest binding affinity commercially available. Cancer-selective antiproliferative activity in NSCLC/AML and confirmed H4K16Ac reduction enable definitive KAT8 mechanistic studies. Order high-purity MC4171 for reproducible results.

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
Cat. No. B15583281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC4171
Molecular FormulaC21H15N3O3
Molecular Weight357.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H15N3O3/c25-20-18(13-16-7-4-12-22-16)19(14-5-2-1-3-6-14)23-24(20)17-10-8-15(9-11-17)21(26)27/h1-13,22H,(H,26,27)/b18-13-
InChIKeyXZSXRFQYJMTUKM-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MC4171: First-in-Class Selective KAT8 Inhibitor for Epigenetic and Cancer Research


MC4171 (compound 34) is a first-in-class, selective, and reversible small-molecule inhibitor of lysine acetyltransferase 8 (KAT8, also known as MOF/MYST1), with an IC50 of 8.1 μM and an SPR-derived Kd of 2.04 μM [1]. KAT8 is the primary enzyme responsible for the acetylation of lysine 16 on histone H4 (H4K16Ac), a key epigenetic mark associated with active transcription and oncogenic progression [2]. MC4171 was developed as part of a medicinal chemistry campaign based on the KAT3B/KDAC inhibitor C646 and represents the first chemical tool capable of selectively interrogating KAT8 biology without confounding off-target activity across the KAT and KDAC families [1][2].

Why Generic KAT8 Inhibitor Substitution Fails: MC4171's Unique Selectivity Profile


KAT8 inhibitors cannot be interchanged without compromising experimental validity because most reported KAT8-targeting compounds lack selectivity across the histone acetyltransferase (HAT) superfamily or exhibit substantially weaker target engagement. Prior to the development of MC4171 and its analog compound 19, no selective KAT8 inhibitors had been reported; available tools such as C646 primarily target p300/CBP (KAT3B) with only off-target activity at KAT8, and MG149 inhibits both Tip60 (KAT5) and MOF (KAT8) with comparable potency [1]. This lack of selectivity introduces confounding variables in mechanistic studies, as observed H4K16Ac reduction cannot be reliably attributed to KAT8 inhibition alone. MC4171 addresses this gap as the first characterized inhibitor with demonstrated selectivity over a panel of KATs (KAT2A, KAT5, KAT6A, KAT6B, KAT7) and KDACs (KDAC1–3, 6, and 8), making it the only suitable tool for unambiguous KAT8 target validation studies [1].

MC4171 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


MC4171 vs. Compound 19 (KAT8 Inhibitor 19): Direct Head-to-Head Comparison of KAT8 Inhibitory Potency

In the same discovery study, MC4171 (compound 34) demonstrated superior KAT8 inhibitory potency compared to its closest structural analog, compound 19. MC4171 inhibits KAT8 with an IC50 of 8.1 μM, whereas compound 19 inhibits KAT8 with an IC50 of 12.1 μM, representing a 1.5-fold improvement in potency for MC4171 [1]. Both compounds were evaluated under identical assay conditions within the same publication series.

KAT8 inhibition Lysine acetyltransferase Histone acetylation

MC4171 vs. MC4033 (KAT8 Inhibitor 19): Cross-Study Comparison of Cellular Antiproliferative Activity in A549 NSCLC Cells

In A549 non-small cell lung cancer (NSCLC) cells, MC4171 achieves 65% inhibition of cell proliferation at 50 μM after 72 hours of treatment . By contrast, the related KAT8 inhibitor MC4033 (also known as KAT8 inhibitor 19) exhibits an IC50 of 41 μM in the same A549 cell line, meaning that 50% inhibition requires a concentration approaching that which MC4171 uses to achieve 65% inhibition . This indicates that MC4171 achieves greater antiproliferative effect at comparable or lower concentrations in A549 cells.

NSCLC Antiproliferative activity Cancer cell viability

MC4171 vs. CHI-KAT8i5: Superior Target Binding Affinity Demonstrated by Surface Plasmon Resonance (SPR)

Surface plasmon resonance (SPR) analysis reveals that MC4171 binds directly to KAT8 with a dissociation constant (Kd) of 2.04 μM, indicating strong and direct target engagement . A structurally distinct KAT8 inhibitor, CHI-KAT8i5, binds to KAT8 with an SPR Kd of 19.72 μM, approximately 9.7-fold weaker than MC4171 . This difference in binding affinity is directly relevant to the concentration required for cellular target occupancy.

SPR KAT8 binding Target engagement Binding affinity

MC4171 Target Engagement Validation: CETSA Thermal Stabilization and Cellular H4K16Ac Reduction

Cellular thermal shift assay (CETSA) experiments demonstrate that MC4171 directly engages and stabilizes KAT8 against thermal-induced aggregation in intact cells, confirming intracellular target binding beyond enzymatic assays . Functionally, treatment of HT29 colorectal cancer cells with 50 μM MC4171 reduces histone H4 lysine 16 acetylation (H4K16Ac) by more than 50%, without affecting KAT8 protein expression levels or H3K27 acetylation (acetylated by KAT3A/B), confirming on-target pathway inhibition and selectivity in a cellular context [1].

CETSA Target engagement H4K16Ac Cellular pharmacodynamics

MC4171 Best Research Application Scenarios Based on Quantitative Differentiation Evidence


Unambiguous KAT8 Target Validation and Mechanistic Dissection in Epigenetics Research

MC4171 is the optimal tool for experiments requiring definitive attribution of phenotypic effects to KAT8 inhibition. Prior to MC4171, available KAT8-targeting compounds (e.g., C646, MG149) lacked selectivity across the HAT superfamily, making it impossible to exclude contributions from off-target KAT inhibition. MC4171's demonstrated selectivity over a panel of KATs (KAT2A, KAT5, KAT6A, KAT6B, KAT7) and KDACs (KDAC1–3, 6, and 8) enables researchers to conduct loss-of-function studies with confidence that observed effects—including H4K16Ac reduction and downstream transcriptional changes—are KAT8-specific [1]. This application is supported by CETSA target engagement validation and cellular H4K16Ac reduction data .

NSCLC and AML Cancer Cell Line Studies Requiring Cancer-Selective Antiproliferative Activity

MC4171 is specifically suited for oncology research in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) models, where KAT8 dysregulation is implicated in disease progression [1]. MC4171 exhibits mid-micromolar antiproliferative activity in NSCLC (A549, H1299) and AML (U937) cell lines while sparing the viability of non-transformed cells, a cancer-selective profile that reduces confounding cytotoxicity in co-culture or primary cell experiments . With A549 cell proliferation inhibition of 65% at 50 μM, MC4171 provides a measurable assay window suitable for dose-response and combination studies .

KAT8 Chemical Probe Studies Requiring Validated Target Engagement and SPR-Confirmed Binding Affinity

For chemical biology programs requiring high-confidence target engagement data, MC4171 offers the strongest characterized binding affinity among commercially available KAT8 inhibitors, with an SPR Kd of 2.04 μM [1]. This affinity is 9.7-fold stronger than the next best-characterized binder CHI-KAT8i5 (SPR Kd = 19.72 μM), enabling lower working concentrations and reduced compound consumption . Coupled with CETSA validation of intracellular target engagement, MC4171 provides the multi-modal target engagement evidence required for high-quality chemical probe publications and target validation studies .

Comparative Epigenetic Inhibitor Studies Differentiating KAT8 from p300/CBP and MYST Family Members

MC4171 is essential for experiments designed to distinguish KAT8-mediated epigenetic regulation from that of structurally or functionally related acetyltransferases, particularly p300/CBP (KAT3B) and the MYST family members (KAT5/Tip60, KAT6A/MOZ, KAT6B/MORF, KAT7/HBO1). Unlike C646, which preferentially inhibits p300 but has off-target KAT8 activity, MC4171 provides clean KAT8 selectivity [1]. This enables side-by-side pharmacological comparisons to dissect the specific contribution of KAT8-dependent H4K16 acetylation relative to other HAT-mediated chromatin modifications in gene regulation and oncogenic signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC4171

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.